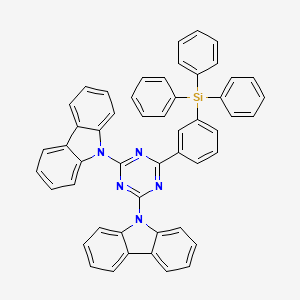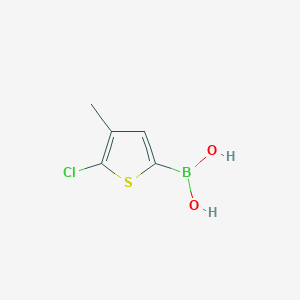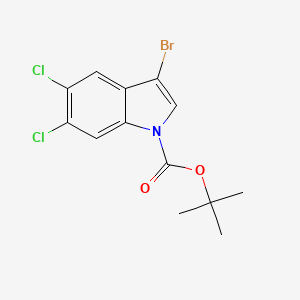
9,9'-(6-(3-(Triphenylsilyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9h-carbazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9’-(6-(3-(Triphenylsilyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9h-carbazole): is a complex organic compound with a molecular formula of C48H34N4Si. This compound is known for its unique structural features, which include a triazine core linked to carbazole units and a triphenylsilyl group. The presence of these functional groups imparts distinctive chemical and physical properties to the compound, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(6-(3-(Triphenylsilyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9h-carbazole) typically involves multiple steps, starting with the preparation of the triazine core, followed by the introduction of carbazole units and the triphenylsilyl group. Common synthetic routes include:
Formation of the Triazine Core: This step often involves the reaction of cyanuric chloride with appropriate aromatic amines under controlled conditions.
Attachment of Carbazole Units: The carbazole units are introduced through nucleophilic substitution reactions, where the triazine core reacts with carbazole derivatives.
Introduction of Triphenylsilyl Group: The final step involves the attachment of the triphenylsilyl group, typically through a silylation reaction using triphenylsilyl chloride and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, solvent systems, and reaction conditions to streamline the synthesis process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole units, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction reactions can occur at the triazine core, potentially leading to the formation of partially or fully reduced triazine derivatives.
Substitution: The compound can participate in various substitution reactions, such as electrophilic aromatic substitution at the carbazole units or nucleophilic substitution at the triazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.
Major Products:
Oxidation Products: Carbazole-quinone derivatives.
Reduction Products: Reduced triazine derivatives.
Substitution Products: Various substituted carbazole and triazine derivatives.
科学研究应用
Chemistry:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent optoelectronic properties.
Catalysis: It serves as a ligand in catalytic systems for various organic transformations.
Biology:
Fluorescent Probes: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe for detecting specific biomolecules.
Medicine:
Drug Development: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 9,9’-(6-(3-(Triphenylsilyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9h-carbazole) is primarily based on its ability to interact with various molecular targets through its functional groups. The triazine core can engage in hydrogen bonding and π-π interactions, while the carbazole units can participate in electron transfer processes. The triphenylsilyl group enhances the compound’s stability and solubility, facilitating its interaction with target molecules.
Molecular Targets and Pathways:
Electron Transport: The compound can act as an electron transport material in electronic devices.
Fluorescence: It can interact with specific biomolecules, leading to changes in its fluorescence properties, which are useful in imaging applications.
相似化合物的比较
- 9,9’-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole
- 9,9’-[1,4-Phenylene]bis(9H-carbazole)
- 9,9’-[5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene]bis-9H-carbazole
Uniqueness:
- Structural Features: The presence of both the triazine core and the triphenylsilyl group in 9,9’-(6-(3-(Triphenylsilyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9h-carbazole) imparts unique electronic and optical properties that are not observed in similar compounds.
- Applications: Its combination of functional groups makes it particularly suitable for applications in organic electronics and material science, where both stability and electronic properties are crucial.
This detailed article provides a comprehensive overview of 9,9’-(6-(3-(Triphenylsilyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9h-carbazole), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C51H35N5Si |
|---|---|
分子量 |
745.9 g/mol |
IUPAC 名称 |
[3-[4,6-di(carbazol-9-yl)-1,3,5-triazin-2-yl]phenyl]-triphenylsilane |
InChI |
InChI=1S/C51H35N5Si/c1-4-20-37(21-5-1)57(38-22-6-2-7-23-38,39-24-8-3-9-25-39)40-26-18-19-36(35-40)49-52-50(55-45-31-14-10-27-41(45)42-28-11-15-32-46(42)55)54-51(53-49)56-47-33-16-12-29-43(47)44-30-13-17-34-48(44)56/h1-35H |
InChI 键 |
MZZBVCAAWVBQJO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)C5=NC(=NC(=N5)N6C7=CC=CC=C7C8=CC=CC=C86)N9C1=CC=CC=C1C1=CC=CC=C19 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{5-[(E)-{[4-(acetylamino)phenyl]imino}methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B12499797.png)
![1-{2-[(4-Fluoro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12499799.png)

![Ethyl 2-{4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy}acetate](/img/structure/B12499812.png)
![4-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B12499816.png)
![Methyl 3-{[(3,5-dichloro-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499817.png)
![ethyl (3R,5S,7s)-4-{[(3-bromophenyl)carbonyl]amino}tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B12499824.png)

![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(4-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12499837.png)
![3-(4-oxo-2-thioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanoic acid](/img/structure/B12499851.png)
![5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B12499861.png)
![4-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B12499865.png)

![N-[(2,4-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12499878.png)
